REACTION_SMILES
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[CH3:1][Si:2]([c:3]1[cH:4][c:5]2[n:6][cH:7][cH:8][cH:9][c:10]2[o:11]1)([CH3:12])[CH3:13].[Cl:25][CH2:26][Cl:27].[OH:14][O:15][C:16]([c:17]1[cH:18][c:19]([Cl:20])[cH:21][cH:22][cH:23]1)=[O:24]>>[CH3:1][Si:2]([c:3]1[cH:4][c:5]2[n+:6]([O-:14])[cH:7][cH:8][cH:9][c:10]2[o:11]1)([CH3:12])[CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)c1cc2ncccc2o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OO)c1cccc(Cl)c1
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Name
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Type
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product
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Smiles
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C[Si](C)(C)c1cc2c(ccc[n+]2[O-])o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |